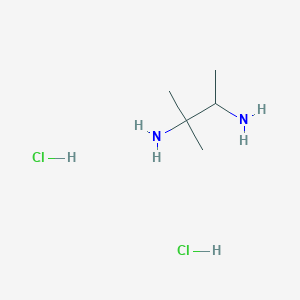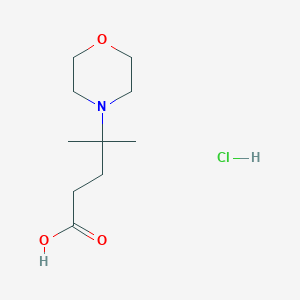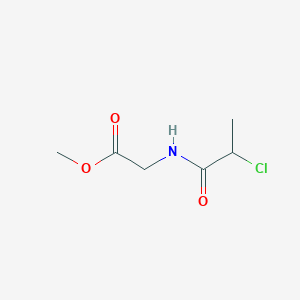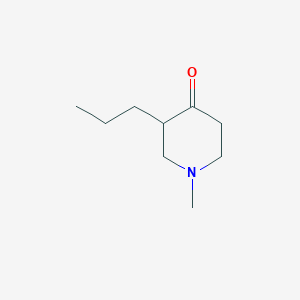
3-Thiopheneacetic acid, 2-chloro-
Vue d'ensemble
Description
3-Thiopheneacetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . It has attracted attention as a precursor to functionalized derivatives of polythiophene .
Molecular Structure Analysis
The molecular formula of 3-Thiopheneacetic acid is C6H6O2S . The IUPAC name is 2-thiophen-3-ylacetic acid . The InChI is InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) . The molecular weight is 142.18 g/mol .Chemical Reactions Analysis
3-Thiopheneacetic acid acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .Physical And Chemical Properties Analysis
3-Thiopheneacetic acid is a colorless or white solid . It has a density of 1.336 g/cm3 . The melting point is 79-80 °C .Mécanisme D'action
The mechanism of action of 3-Thiopheneacetic acid, 2-chloro- is still not fully understood. However, it is believed to act as an electrophile due to the presence of the chloro group, which can undergo nucleophilic substitution reactions with other molecules. It can also form hydrogen bonds and interact with other functional groups, such as amines and carboxylic acids.
Biochemical and Physiological Effects:
3-Thiopheneacetic acid, 2-chloro- has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been reported to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Thiopheneacetic acid, 2-chloro- in lab experiments is its versatility and ease of synthesis. It can be easily prepared from commercially available reagents and can be used as a building block for the synthesis of various organic compounds. However, its strong odor and potential toxicity require careful handling and storage. Moreover, its solubility in water is limited, which can affect its use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 3-Thiopheneacetic acid, 2-chloro-. One of the potential applications is in the development of new drugs with antimicrobial and anticancer properties. It can also be used as a ligand in coordination chemistry for the synthesis of new metal complexes. Moreover, the development of new synthetic methods for the preparation of 3-Thiopheneacetic acid, 2-chloro- and its derivatives can lead to the discovery of new organic compounds with unique properties and potential applications.
Conclusion:
In conclusion, 3-Thiopheneacetic acid, 2-chloro- is a versatile organic compound that has potential applications in various fields, including organic chemistry, pharmacology, and biochemistry. Its unique properties and ease of synthesis make it an attractive building block for the synthesis of various organic compounds. However, its potential toxicity and limited solubility require careful handling and storage. Further research on this compound can lead to the discovery of new organic compounds with unique properties and potential applications.
Applications De Recherche Scientifique
3-Thiopheneacetic acid, 2-chloro- has been widely used in scientific research due to its potential applications in the field of organic chemistry, pharmacology, and biochemistry. It is a versatile building block for the synthesis of various organic compounds, including drugs, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry and as a reagent in organic transformations.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
2-(2-chlorothiophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQRDDFVUOXNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444298 | |
| Record name | 3-Thiopheneacetic acid, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188718-23-2 | |
| Record name | 3-Thiopheneacetic acid, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3380229.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3380236.png)

![ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate](/img/structure/B3380244.png)








